

Spectroscopic Characterization of 2,4-Dichloro-N-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloro-N-methylaniline

Cat. No.: B1586786

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2,4-Dichloro-N-methylaniline**, a key intermediate in various chemical syntheses.^[1] The focus is on its nuclear magnetic resonance (NMR) and infrared (IR) spectral data, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. This document is designed to be a comprehensive resource, elucidating the structural features of the molecule through spectroscopic interpretation.

Introduction

2,4-Dichloro-N-methylaniline, with the chemical formula $C_7H_7Cl_2N$, is a substituted aniline derivative.^{[2][3]} The presence of chloro- and N-methyl- substituents on the aniline ring significantly influences its electronic and structural properties, which are, in turn, reflected in its spectroscopic signatures.^{[2][3]} Understanding these spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes.

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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **2,4-Dichloro-N-methylaniline** is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the electron-donating nature of the N-methyl group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.25	d	1H	H-6
~7.10	dd	1H	H-5
~6.60	d	1H	H-3
~4.0 (broad)	s	1H	N-H
~2.90	s	3H	N-CH ₃

Disclaimer: The ¹H NMR data presented is predicted based on the analysis of structurally similar compounds and known substituent effects. Actual experimental values may vary.

Interpretation and Causality:

- **Aromatic Protons:** The aromatic region is expected to show three distinct signals. The proton at position 6 (H-6) is ortho to the N-methylamino group and is expected to be the most deshielded aromatic proton due to the proximity of the electron-withdrawing chlorine at C2. The proton at position 5 (H-5) will appear as a doublet of doublets due to coupling with both

H-6 and H-3. The proton at position 3 (H-3) is anticipated to be the most shielded aromatic proton.

- **N-Methyl Protons:** The three protons of the N-methyl group are chemically equivalent and are expected to appear as a sharp singlet.
- **N-H Proton:** The N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly affected by the chlorine and N-methylamino substituents.

Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

Chemical Shift (δ , ppm)	Assignment
~145.0	C-1 (C-N)
~131.0	C-4 (C-Cl)
~129.5	C-5
~128.0	C-2 (C-Cl)
~118.0	C-6
~112.0	C-3
~30.5	N-CH ₃

Disclaimer: The ¹³C NMR data is predicted based on established substituent effects on benzene ring chemical shifts and data from related halo-substituted N-methylanilines.[\[4\]](#)

Interpretation and Causality:

- Aromatic Carbons: The carbon atom attached to the nitrogen (C-1) is expected to be significantly deshielded. The carbons bearing the chlorine atoms (C-2 and C-4) will also be deshielded. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents.
- N-Methyl Carbon: The carbon of the N-methyl group is expected to appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-Dichloro-N-methylaniline** will show characteristic absorption bands corresponding to the vibrations of its functional groups. As a secondary aromatic amine, specific stretching and bending vibrations are expected.

Predicted IR Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Medium	N-H stretch
~3050	Weak	Aromatic C-H stretch
~2920	Weak	Aliphatic C-H stretch (N-CH ₃)
~1600	Strong	Aromatic C=C stretch
~1510	Strong	Aromatic C=C stretch
~1320	Strong	C-N stretch
~820	Strong	C-H out-of-plane bend (aromatic)
~750	Strong	C-Cl stretch

Disclaimer: This IR data is predicted based on typical vibrational frequencies for substituted anilines and aromatic compounds.

Interpretation and Causality:

- N-H Stretch: A characteristic peak for a secondary amine is expected in the region of 3300-3500 cm^{-1} .
- C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm^{-1} , while the aliphatic C-H stretch of the methyl group will be just below 3000 cm^{-1} .
- C=C and C-N Stretches: The aromatic ring C=C stretching vibrations give rise to strong absorptions in the 1450-1600 cm^{-1} region. The C-N stretching of aromatic amines is typically observed between 1250 and 1350 cm^{-1} .
- C-H Bending and C-Cl Stretch: Out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region, and the C-Cl stretching vibrations are also found in this region.

Experimental Protocols

Synthesis of 2,4-Dichloro-N-methylaniline

A plausible two-step synthesis for **2,4-Dichloro-N-methylaniline** involves the reduction of a commercially available dichloronitrobenzene followed by N-methylation.

Step 1: Reduction of 1,3-Dichloro-4-nitrobenzene to 2,4-Dichloroaniline

A general procedure for the reduction of a nitro group to an amine using a metal catalyst is as follows:

- In a round-bottom flask, dissolve 1,3-dichloro-4-nitrobenzene in ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- The flask is evacuated and filled with hydrogen gas (balloon or hydrogenation apparatus).
- The reaction mixture is stirred vigorously at room temperature until the consumption of hydrogen ceases (monitored by TLC).
- Upon completion, the catalyst is removed by filtration through a pad of Celite.
- The solvent is removed under reduced pressure to yield 2,4-dichloroaniline.

Step 2: N-methylation of 2,4-Dichloroaniline

A common method for the N-methylation of anilines is the Eschweiler-Clarke reaction:

- To a flask containing 2,4-dichloroaniline, add an excess of formic acid and formaldehyde.
- The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).
- After cooling, the reaction mixture is made basic with a sodium hydroxide solution.
- The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to afford **2,4-Dichloro-N-methylaniline**. The product can be further purified by column chromatography or distillation.

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"Start" -> "Reduction"; "Reduction" -> "Intermediate"; "Intermediate" -> "Methylation"; "Methylation" -> "Product"; } Caption: Synthetic workflow for 2,4-Dichloro-N-methylaniline.
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Spectroscopic Analysis

NMR Spectroscopy:

- Prepare a ~5-10 mg sample of **2,4-Dichloro-N-methylaniline**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

- Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).

IR Spectroscopy:

- Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.
- Alternatively, if the sample is a liquid or a low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic data for **2,4-Dichloro-N-methylaniline**. The presented ^1H NMR, ^{13}C NMR, and IR data, along with their interpretations, serve as a valuable reference for the identification and characterization of this compound. The included experimental protocols for synthesis and analysis offer practical guidance for researchers working with this and related molecules. The structural insights gained from this spectroscopic analysis are fundamental for its application in synthetic chemistry and drug discovery.

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References

- 1. 2,4-Dichloro-N-methylaniline | C₇H₇Cl₂N | CID 2800935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-二氯-N-甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]
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